![molecular formula C15H16N2O5 B2529788 Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate CAS No. 182866-71-3](/img/structure/B2529788.png)
Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, "Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate," is a derivative of oxazole, which is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom. This particular compound is characterized by various functional groups including an ester group (methyl carboxylate), an amine group (amino), and a protective group (benzyloxy carbonyl) which is commonly used in peptide synthesis to protect the amino functionality .
Synthesis Analysis
The synthesis of related oxazole derivatives has been reported in the literature. For instance, a one-pot enamide cyclization process was used to synthesize a similar compound, "Methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate," with high optical purity using a Pd-catalyzed amide coupling followed by bromination and cyclization . Another approach involved the synthesis of methyl 2-substituted-4-benzoxazolecarboxylates from methyl 2-amino-3-hydroxybenzoate, showcasing the versatility of methods available for constructing the oxazole ring .
Molecular Structure Analysis
The molecular structure of oxazole derivatives is characterized by the presence of a heterocyclic oxazole ring. X-ray crystallography has been used to determine the structure of related compounds, such as "methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate," which revealed a slightly warped heterocyclic ring system and the orientation of substituents around the oxazole ring . These structural analyses are crucial for understanding the reactivity and interaction of these molecules.
Chemical Reactions Analysis
Oxazole derivatives can undergo various chemical reactions due to their reactive sites. For example, the transformation of "Methyl 2-benzoylamino-2-oxobutanoate" into different heterocyclic compounds through cyclization reactions has been documented . The reactivity of the oxazole ring allows for the formation of diverse structures, which can be further functionalized or incorporated into larger molecules such as peptides or polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives are influenced by their functional groups and molecular structure. For instance, the presence of a methyl ester group can affect the solubility and reactivity of the compound. The crystal structure of "methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate" showed that the molecule is stabilized by intra- and intermolecular hydrogen bonds, which can impact its melting point and solubility . The protective groups, such as benzyloxy carbonyl, are typically used to modulate the reactivity of the amino group during synthetic procedures and can be removed under specific conditions to yield the free amine .
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
- Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate has been utilized in the enantioselective synthesis of complex molecules. A study by Magata et al. (2017) involved the synthesis of a closely related compound with high optical purity using Pd-catalyzed amide coupling and subsequent oxazole formation. This method is significant for synthesizing oxazole subunits in macrocyclic azole peptides without racemization, demonstrating the compound's importance in creating enantiomerically pure substances (Magata et al., 2017).
Synthesis of Oxazole Derivatives with Biological Activity
- The compound has been a key precursor in synthesizing various oxazole derivatives. A study by Ozaki et al. (1983) synthesized methyl 5-substituted oxazole-4-carboxylates, which exhibited inhibitory activity on blood platelet aggregation, comparable to aspirin. This highlights the compound's role in developing potential therapeutic agents (Ozaki et al., 1983).
Development of Anticancer Compounds
- Research has explored the use of this compound in developing anticancer agents. Pilyo et al. (2020) synthesized 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates, demonstrating potent cytotoxic activity against various human cancer cells in vitro. This study underscores the compound's potential in creating novel anticancer medications (Pilyo et al., 2020).
Chemical Synthesis and Structural Analysis
- This compound has also been central in chemical synthesis and structural analysis studies. For instance, the crystal structure of a closely related compound was analyzed by Vasu et al. (2004), providing insights into the molecular configuration and interactions, which is vital for understanding and designing new drugs and materials (Vasu et al., 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, avoiding inhalation, contact with skin or eyes, and if contact occurs, rinse cautiously with water .
Eigenschaften
IUPAC Name |
methyl 5-methyl-2-(phenylmethoxycarbonylaminomethyl)-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-10-13(14(18)20-2)17-12(22-10)8-16-15(19)21-9-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYHQXYEFCPBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)CNC(=O)OCC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2529705.png)
![2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol](/img/structure/B2529706.png)
![2-[1-(1-Fluoroethenyl)cyclobutyl]acetic acid](/img/structure/B2529707.png)
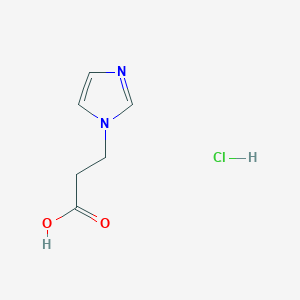
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2529709.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2529710.png)
![4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid hydrochloride](/img/structure/B2529712.png)
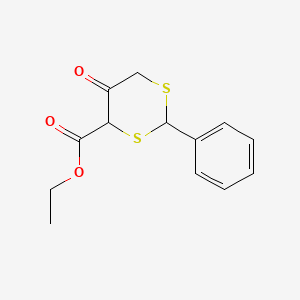
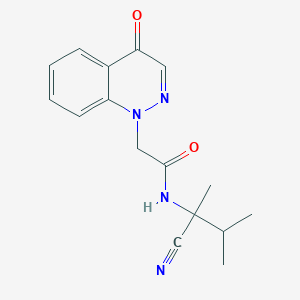
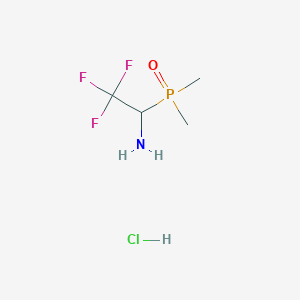
![7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2529721.png)
![3-Methyl-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2529722.png)
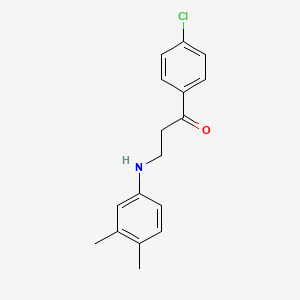
![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 3-methylbenzenecarboxylate](/img/structure/B2529726.png)